molecular formula C24H21N3O4S2 B2990393 N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252922-75-0

N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2990393
CAS No.: 1252922-75-0
M. Wt: 479.57
InChI Key: MYPJGKLZRXPCLQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin core substituted with a 4-methoxybenzyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or antimicrobial agents .

The dihydrothienopyrimidin core provides partial saturation, balancing rigidity and flexibility for target engagement.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-15(28)17-5-7-18(8-6-17)25-21(29)14-33-24-26-20-11-12-32-22(20)23(30)27(24)13-16-3-9-19(31-2)10-4-16/h3-12H,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPJGKLZRXPCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Molecular Structure

  • Molecular Formula : C19H21N3O4S2
  • Molecular Weight : 419.5 g/mol
  • IUPAC Name : this compound

Structural Features

The compound contains a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of the acetyl and methoxy groups may enhance its pharmacological properties.

Anticancer Activity

Research has indicated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study on related thieno[3,2-d]pyrimidines demonstrated an IC50 value of 10 µM against breast cancer cells (MCF-7), indicating potent anticancer activity .

Antimicrobial Activity

Compounds with similar structural motifs have also been reported to possess antimicrobial properties. The sulfanyl group in this compound may contribute to its ability to disrupt bacterial cell walls.

Research Findings : A comparative study revealed that derivatives of thieno[3,2-d]pyrimidines showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in vitro. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes.

Evidence from Studies : In vitro assays indicated that thieno[3,2-d]pyrimidine derivatives could reduce levels of TNF-alpha and IL-6 in activated macrophages by up to 50% at concentrations of 20 µM .

Data Table of Biological Activities

Activity TypeAssay TypeIC50/MIC ValuesReference
AnticancerMCF-7 Cell Line10 µM
AntimicrobialGram-positive Bacteria15 µg/mL
Anti-inflammatoryCytokine Inhibition20 µM

Comparison with Similar Compounds

Key Observations:

Pyrido[4,3-d]pyrimidin () replaces sulfur with nitrogen, altering electronic properties and hydrogen-bonding capacity.

Substituent Effects :

  • R1 (Position 3) :
  • 4-Methoxybenzyl (target) vs. 4-ethoxyphenyl (): Ethoxy’s larger size may enhance lipid membrane penetration but reduce metabolic stability.
  • 4-Fluorobenzyl (): Fluorine’s electronegativity improves metabolic resistance and target affinity.
    • R2 (Acetamide Substituent) :
  • 4-Acetylphenyl (target) provides a polar ketone group, favoring hydrogen bonding.

Biological Implications: Antimicrobial Activity: Compounds with simpler sulfanyl-acetamide motifs (e.g., ) exhibit antimicrobial properties, suggesting the target may share similar activity. Kinase Inhibition: Thienopyrimidin derivatives are often kinase inhibitors; steric bulk (e.g., 7-phenyl in ) may hinder binding to active sites.

Physicochemical and Pharmacokinetic Comparisons

Table 2: Molecular Properties and Predicted ADME Profiles

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors logP (Predicted) Solubility (mg/mL)
Target Compound ~481.6 1 6 3.2 <0.1
Compound ~507.7 1 6 3.8 <0.05
Compound 463.6 1 5 4.1 <0.01
Compound ~505.5 2 7 2.9 0.1–0.5

Analysis:

  • Lipophilicity : The target compound’s logP (~3.2) balances membrane permeability and aqueous solubility, whereas butylphenyl () and ethoxyphenyl () substituents increase logP, risking poor solubility.
  • Solubility : The acetamidophenyl group in improves solubility due to additional hydrogen-bond acceptors.
  • Metabolic Stability : Fluorine in and acetyl in the target may reduce oxidative metabolism compared to ethyl or methoxy groups.

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